1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-nitrobenzyl)piperazine
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Overview
Description
1-(Bicyclo[221]hept-5-en-2-ylmethyl)-4-(3-nitrobenzyl)piperazine is a complex organic compound that features a bicyclic structure combined with a piperazine ring
Preparation Methods
The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-nitrobenzyl)piperazine typically involves multiple steps, starting with the preparation of the bicyclic core. One common method involves the Diels-Alder reaction to form the bicyclo[2.2.1]hept-5-ene structure. Subsequent steps include the introduction of the piperazine ring and the nitrobenzyl group through nucleophilic substitution and other organic reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-nitrobenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.
Scientific Research Applications
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-nitrobenzyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential drug development.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-nitrobenzyl)piperazine involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form an amine, which may interact with biological receptors or enzymes. The bicyclic structure provides rigidity, potentially enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include:
1-Bicyclo[2.2.1]hept-5-en-2-ylmethanol: This compound shares the bicyclic core but lacks the piperazine and nitrobenzyl groups.
4-(3-Nitrobenzyl)piperazine: This compound contains the piperazine and nitrobenzyl groups but lacks the bicyclic structure.
1-Bicyclo[2.2.1]hept-5-en-2-ylmethyl-3-phenylurea: This compound has a similar bicyclic structure but with a phenylurea group instead of the nitrobenzyl group.
The uniqueness of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-nitrobenzyl)piperazine lies in its combination of a rigid bicyclic core with a flexible piperazine ring and a reactive nitrobenzyl group, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H25N3O2 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-[(3-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C19H25N3O2/c23-22(24)19-3-1-2-16(12-19)13-20-6-8-21(9-7-20)14-18-11-15-4-5-17(18)10-15/h1-5,12,15,17-18H,6-11,13-14H2 |
InChI Key |
YWVMVXLEDAROOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2CC3CC2C=C3)CC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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